Regioisomeric_Positioning_versus_N-(4-Chlorophenyl)-4-methylbenzenesulfonamide_in_Antibacterial_Potency_Models
The positional isomer N‑(4‑chlorophenyl)‑4‑methylbenzenesulfonamide (CAS 2903‑34‑6) demonstrated an MIC of 25 µM against S. aureus in a standardized broth microdilution assay [REFS‑1]. To date, no peer‑reviewed MIC value for 4‑chloro‑N‑(4‑methylphenyl)benzenesulfonamide has been deposited in non‑vendor databases under the same assay conditions. This absence of data does not indicate inactivity; rather, it defines a knowledge gap that makes the two isomers non‑substitutable for antibacterial screening. Researchers who replace the target compound with the commercially more documented isomer risk obtaining a false‑negative or false‑positive in their primary screen because the chlorine‑on‑sulfonyl‑ring geometry presents a different electrostatic and steric surface to the bacterial dihydropteroate synthase (DHPS) active site [REFS‑2].
| Evidence Dimension | In‑vitro antibacterial MIC against S. aureus |
|---|---|
| Target Compound Data | No peer‑reviewed MIC currently available |
| Comparator Or Baseline | N‑(4‑chlorophenyl)‑4‑methylbenzenesulfonamide (CAS 2903‑34‑6): MIC = 25 µM |
| Quantified Difference | Data unavailable; structural regioisomerism predicts divergent SAR |
| Conditions | Broth microdilution; S. aureus (strain not further specified in the green‑synthesis study) |
Why This Matters
Procuring the correct isomer is essential for SAR studies, as the positional swap of chlorine and methyl groups alters the pharmacophore presented to bacterial targets, invalidating activity extrapolation.
- [1] EXCLI Journal (2018), 17, 169–180. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. View Source
